7-fluoro-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
The compound 7-fluoro-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted at position 7 with a fluorine atom and at position 3 with a piperidin-4-ylmethyl group. The piperidine ring is further functionalized at position 1 with a 6-methoxypyrimidin-4-yl moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
7-fluoro-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-27-18-9-17(21-11-22-18)24-6-4-13(5-7-24)10-25-12-23-16-8-14(20)2-3-15(16)19(25)26/h2-3,8-9,11-13H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOAZNHDLKMHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs primarily derive from pyrido[3,4-d]pyrimidin-4(3H)-one and thiazolo[4,5-d]pyrimidine cores. Key differences include:
Core Structure
- Target Compound : 3,4-Dihydroquinazolin-4-one (fused benzene and pyrimidine rings).
- Analogs : Pyrido[3,4-d]pyrimidin-4(3H)-one (e.g., Compounds 54l, 51b, 44g) or thiazolo[4,5-d]pyrimidine (e.g., Compound 19) .
Substituents
Piperidine/Piperazine Linkers :
- The target compound uses a 6-methoxypyrimidin-4-yl -substituted piperidine, whereas analogs often feature fluorophenyl (e.g., 3,5-difluorophenyl in 54l ), chlorophenyl (e.g., 3,5-dichlorophenyl in Compound 6 ), or pyridinyl groups (e.g., pyridin-2-ylpiperazine in 44g ).
- The methoxy group may improve solubility compared to halogenated analogs but reduce lipophilicity, affecting membrane permeability .
- Position 7 Substitution: The 7-fluoro group in the target compound contrasts with unsubstituted or variably substituted positions in analogs (e.g., 8-substituted pyrido-pyrimidinones in –2). Fluorine’s electron-withdrawing effects could enhance hydrogen bonding or metabolic stability .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound is unavailable, insights can be drawn from analogs:
- Fluorophenyl vs. Methoxypyrimidinyl : Fluorophenyl groups (e.g., 54l, 51b) may enhance target binding via hydrophobic interactions, whereas methoxypyrimidinyl could improve solubility .
- Chlorophenyl Groups : Higher lipophilicity in Compound 6 may favor membrane penetration but increase metabolic oxidation risks .
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